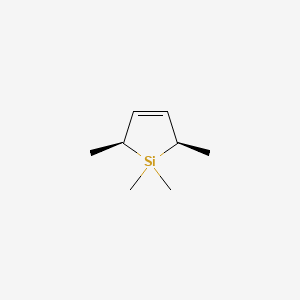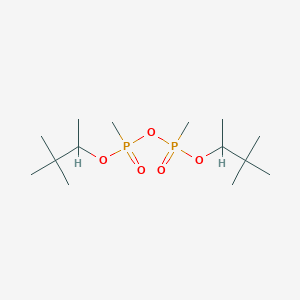![molecular formula C4ClF6NO2 B14419365 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride CAS No. 82817-12-7](/img/structure/B14419365.png)
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride typically involves the reaction of trifluoroacetyl chloride with appropriate precursors under controlled conditions. One common method includes the catalytic chlorination of trifluoroacetaldehyde, followed by subsequent reactions to introduce the trifluoroacetyl and ethanimidoyl groups . The reaction conditions often require anhydrous environments and the use of inert solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process is designed to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions may yield simpler fluorinated compounds.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid derivatives, fluorinated amines, and other substituted ethanimidoyl compounds .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetylated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride exerts its effects involves the interaction of its reactive groups with target molecules. The trifluoroacetyl group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function and activity . The molecular targets and pathways involved include enzyme active sites and signaling pathways that are sensitive to trifluoroacetylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and use in organic synthesis.
2,2,2-Trifluoroethyl trifluoroacetate: Used in the preparation of trifluoroacetylated compounds.
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Utilized in the synthesis of oligo-fructopyranosides.
Uniqueness
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other trifluoromethylated compounds. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Propriétés
Numéro CAS |
82817-12-7 |
|---|---|
Formule moléculaire |
C4ClF6NO2 |
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
[(1-chloro-2,2,2-trifluoroethylidene)amino] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C4ClF6NO2/c5-1(3(6,7)8)12-14-2(13)4(9,10)11 |
Clé InChI |
MVNDPQGOHNIFEF-UHFFFAOYSA-N |
SMILES canonique |
C(=NOC(=O)C(F)(F)F)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





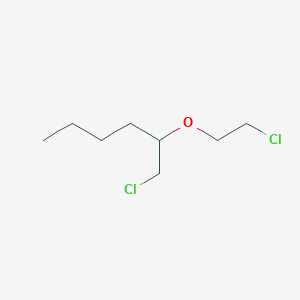

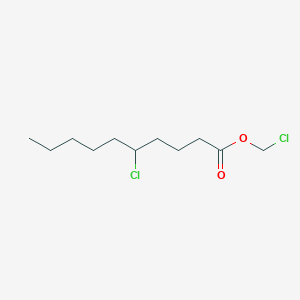
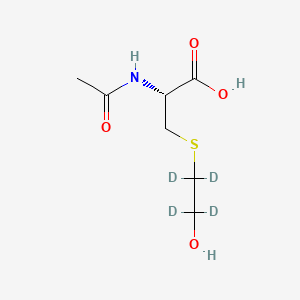
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
